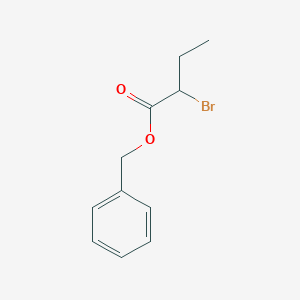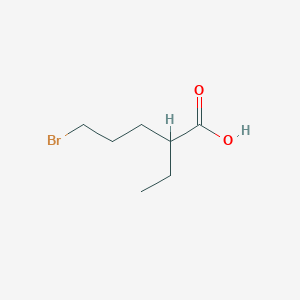![molecular formula C11H12O B14670908 Benzene, [1-(2-propenyloxy)ethenyl]- CAS No. 40815-73-4](/img/structure/B14670908.png)
Benzene, [1-(2-propenyloxy)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [1-(2-propenyloxy)ethenyl]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a [1-(2-propenyloxy)ethenyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-(2-propenyloxy)ethenyl]- typically involves the reaction of benzene with [1-(2-propenyloxy)ethenyl] halides under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, [1-(2-propenyloxy)ethenyl]- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [1-(2-propenyloxy)ethenyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [1-(2-propenyloxy)ethenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [1-(2-propenyloxy)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (2-propenyloxy)-: Similar structure but lacks the [1-(2-propenyloxy)ethenyl] group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains methoxy groups and a propenyl group, differing in substitution pattern.
Uniqueness
Benzene, [1-(2-propenyloxy)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
40815-73-4 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-prop-2-enoxyethenylbenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2 |
Clave InChI |
MZONMYOSAYHGAC-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)

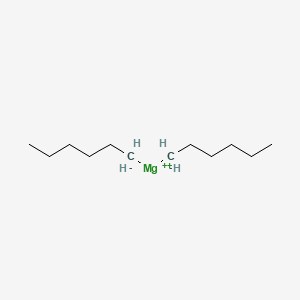

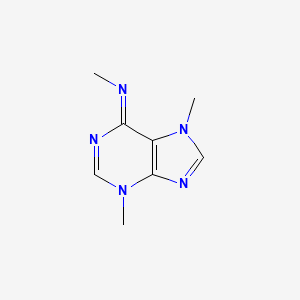
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
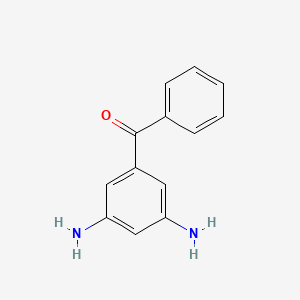
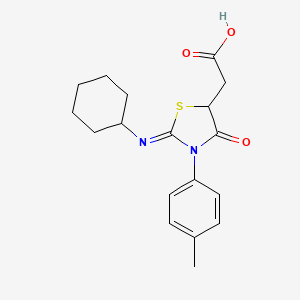

phosphanium iodide](/img/structure/B14670901.png)
